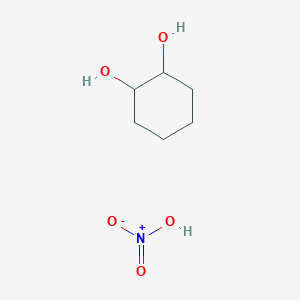
Nitric acid--cyclohexane-1,2-diol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid–cyclohexane-1,2-diol (1/1) is a chemical compound formed by the combination of nitric acid and cyclohexane-1,2-diol in a 1:1 molar ratio Cyclohexane-1,2-diol is a diol, meaning it contains two hydroxyl groups attached to adjacent carbon atoms in a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of nitric acid–cyclohexane-1,2-diol (1/1) typically involves the reaction of cyclohexane-1,2-diol with nitric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is carefully regulated to ensure the formation of the desired product. The reaction can be represented as follows:
C6H10(OH)2+HNO3→C6H10(OH)2NO3
Industrial Production Methods: In an industrial setting, the production of nitric acid–cyclohexane-1,2-diol (1/1) may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Nitric acid–cyclohexane-1,2-diol (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,2-dione.
Reduction: Reduction reactions can convert the compound back to cyclohexane-1,2-diol.
Substitution: The hydroxyl groups in cyclohexane-1,2-diol can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products:
Oxidation: Cyclohexane-1,2-dione.
Reduction: Cyclohexane-1,2-diol.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Nitric acid–cyclohexane-1,2-diol (1/1) has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Investigated for its potential effects on biological systems and as a reagent in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of nitric acid–cyclohexane-1,2-diol (1/1) involves the interaction of its functional groups with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the nitric acid component can participate in redox reactions. These interactions can influence the compound’s reactivity and its effects in different applications.
Comparison with Similar Compounds
Cyclohexane-1,2-diol: A diol with similar structural features but without the nitric acid component.
Cyclohexane-1,2-dione: An oxidized form of cyclohexane-1,2-diol.
Nitric Acid: A strong oxidizing agent used in various chemical reactions.
Uniqueness: Nitric acid–cyclohexane-1,2-diol (1/1) is unique due to the combination of the diol and nitric acid components, which imparts distinct chemical properties and reactivity. This combination allows for a range of chemical transformations and applications that are not possible with the individual components alone.
Properties
CAS No. |
75561-13-6 |
|---|---|
Molecular Formula |
C6H13NO5 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
cyclohexane-1,2-diol;nitric acid |
InChI |
InChI=1S/C6H12O2.HNO3/c7-5-3-1-2-4-6(5)8;2-1(3)4/h5-8H,1-4H2;(H,2,3,4) |
InChI Key |
MYVAIXZKQUJTCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)O)O.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


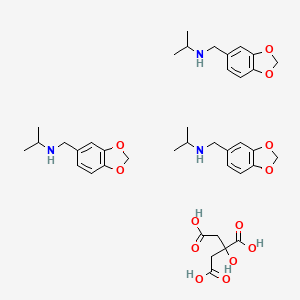
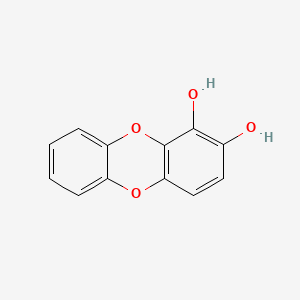
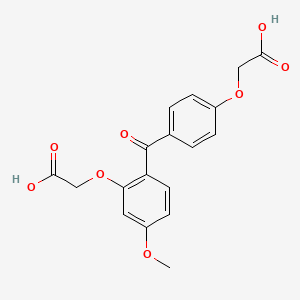
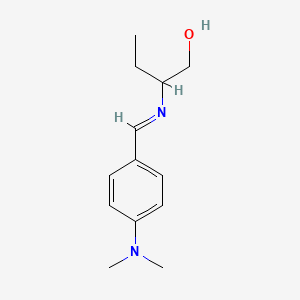
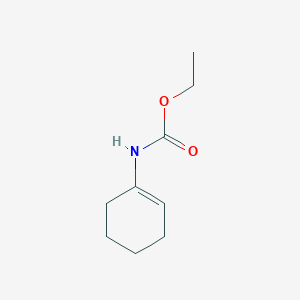
![1,4-Methanopyrazino[1,2-a]pyridazine,octahydro-](/img/structure/B14456835.png)
![9-Butyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14456842.png)

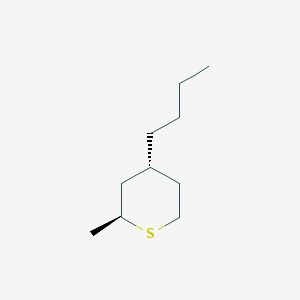
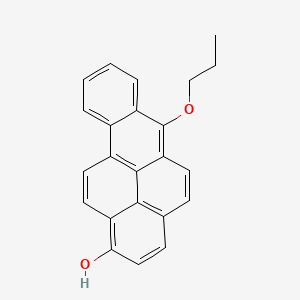
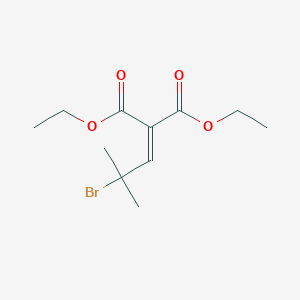
![4-Imidazolidinone, 1-ethyl-5-[(1-ethyl-2-pyrrolidinylidene)ethylidene]-3-methyl-2-thioxo-](/img/structure/B14456886.png)
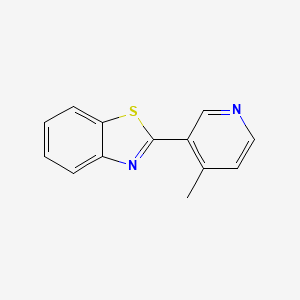
![Benzene, [[(1-methyl-3-butynyl)oxy]methyl]-](/img/structure/B14456893.png)
